

"chemical and physical properties of 5-(2-Aminopropyl)indole"

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Compound of Interest

Compound Name: 5-(2-Aminopropyl)indole

Cat. No.: B590550

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An In-depth Technical Guide on the Chemical and Physical Properties of **5-(2-Aminopropyl)indole**

Introduction

5-(2-Aminopropyl)indole, also known by synonyms such as 5-IT and 5-API, is a synthetic compound belonging to the indole and phenethylamine classes.^[1] First synthesized in 1962 by Albert Hofmann, it is a positional isomer of the psychedelic drug α -methyltryptamine (AMT).^[2]^[3]^[4] However, its chemical structure is more closely related to phenethylamine derivatives like 5-APB, and its effects are primarily stimulating rather than psychedelic.^[1]^[2] This compound has gained attention as a research chemical and, more recently, as a new psychoactive substance.^[1]^[5] It functions primarily as a monoamine releasing agent and a monoamine oxidase (MAO) inhibitor.^[1]^[6]^[7]^[8]^[9] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and biological activities for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **5-(2-Aminopropyl)indole** are summarized below. The compound is a colorless to pale yellow or white to off-white crystalline solid with a faint amine-like odor.^[5] It exists as a racemic mixture due to a chiral center at the alpha-carbon of the aminopropyl side chain.^[1]^[10]

General Information

Property	Value
IUPAC Name	1-(1H-indol-5-yl)propan-2-amine[1][11]
Synonyms	5-IT, 5-API, α -Methyl-1H-indole-5-ethanamine[1][3][12]
CAS Number	3784-30-3[1][3][5]
Molecular Formula	C ₁₁ H ₁₄ N ₂ [1][3][5][6][10]
Molecular Weight	174.24 g/mol [1][5][6][10]

Physical Properties

Property	Value
Appearance	Colorless to pale yellow solid or crystalline powder[5]
Melting Point	81–83 °C (free base)[13]
Boiling Point	344.5 °C (Predicted)[1][12][14]
Density	1.122 g/cm ³ (Predicted)[12][14]
pKa	17.13 (Predicted)[5][12][14]

Solubility Data

Solvent	Solubility
Water	Limited / Sparingly soluble[5]
DMF	30 mg/mL[3][14]
DMSO	10 mg/mL[3][14]
Ethanol	30 mg/mL[1][3][14]
Methanol	1 mg/mL[1][3][14]
Ethanol:PBS (pH 7.2) (1:1)	0.5 mg/mL[3][14]

Experimental Protocols

Synthesis of 5-(2-Aminopropyl)indole

A classic synthetic route for **5-(2-Aminopropyl)indole** involves the condensation of indole-5-carboxaldehyde with nitroethane, followed by reduction.^[13]

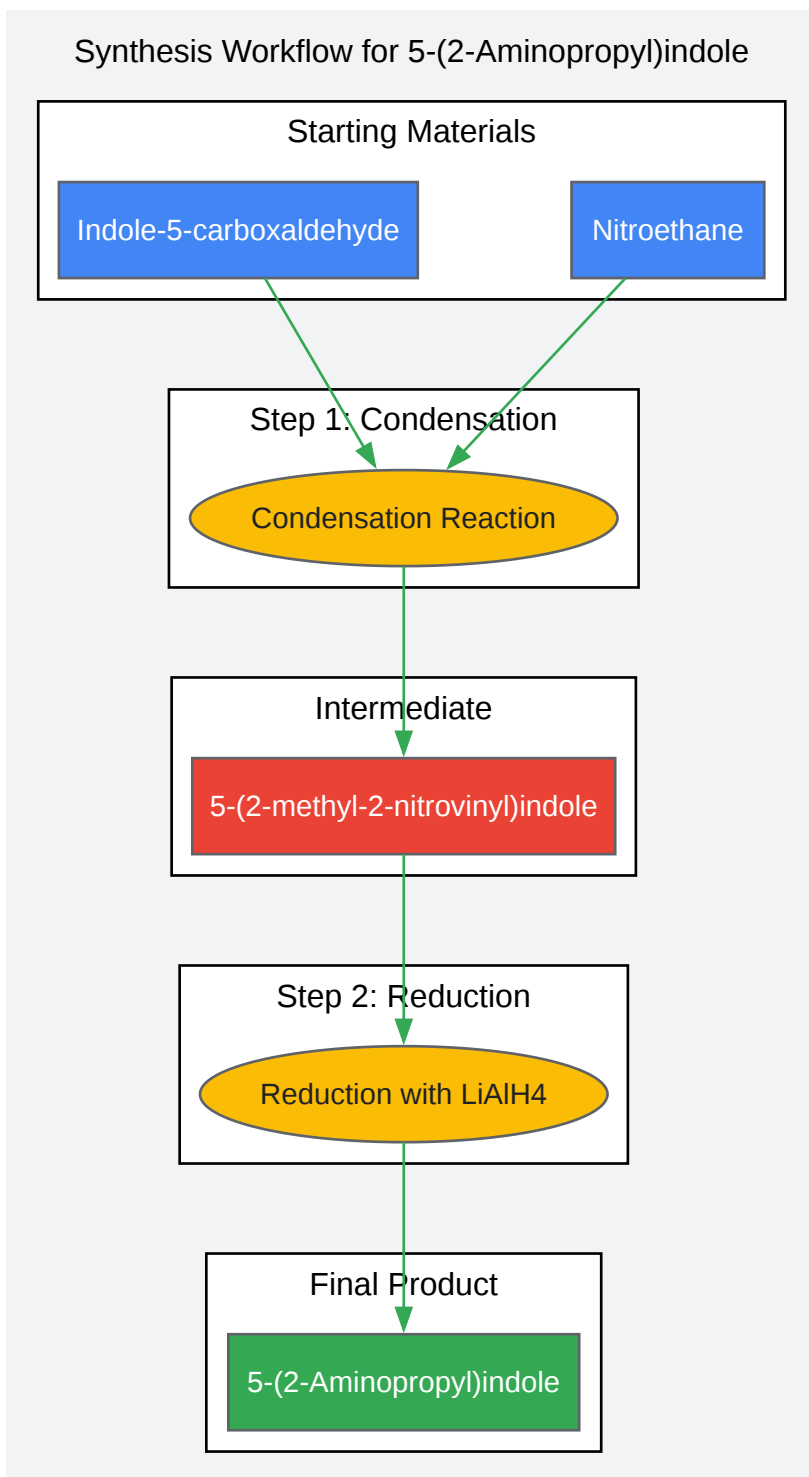
Step 1: Condensation Reaction

- Reactants: Indole-5-carboxaldehyde and nitroethane.
- Procedure: A condensation reaction is performed between indole-5-carboxaldehyde and nitroethane. This step forms the intermediate compound 5-(2-methyl-2-nitrovinyl)indole.^[13] These starting materials are commercially available and not under international control.^[13]

Step 2: Reduction

- Reactant: 5-(2-methyl-2-nitrovinyl)indole.
- Reducing Agent: Lithium aluminium hydride (LiAlH_4).^[13]
- Procedure: The intermediate from Step 1 is reduced using a strong reducing agent like LiAlH_4 . This reduction of the nitro group to an amine group yields the final product, **5-(2-Aminopropyl)indole**.^[13] Other reduction methods used in phenylalkylamine synthesis may also be applicable.^[13]

Synthesis Workflow for 5-(2-Aminopropyl)indole

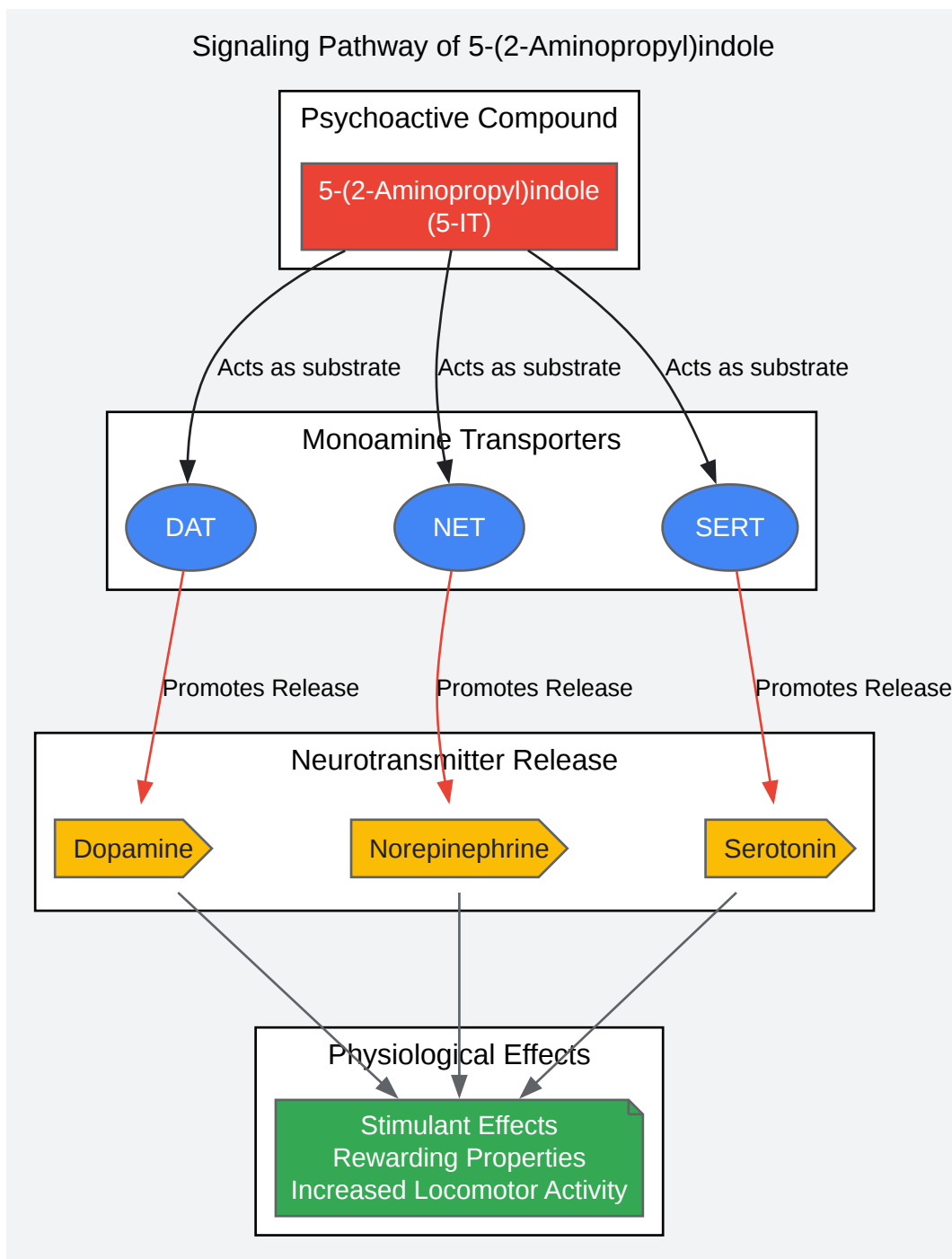


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A classic synthesis route for **5-(2-Aminopropyl)indole**.

Biological Activity and Signaling Pathways

5-(2-Aminopropyl)indole exerts its biological effects primarily by interacting with the monoamine neurotransmitter systems. It acts as a potent substrate for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to the release of these neurotransmitters.^{[7][8]} Studies have shown that 5-IT has a greater potency for release at DAT over SERT.^[7] Its potent monoamine-releasing actions, combined with its known inhibition of monoamine oxidase A (MAO-A), can lead to significant stimulant effects and potential toxicity.^{[7][8]} Research in animal models indicates that 5-IT has psychostimulant and rewarding properties, suggesting a high potential for abuse.^[15] These effects are linked to its ability to increase mRNA levels of the dopamine D1 receptor and dopamine transporter in the brain.^[15]



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Mechanism of action for **5-(2-Aminopropyl)indole**.

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